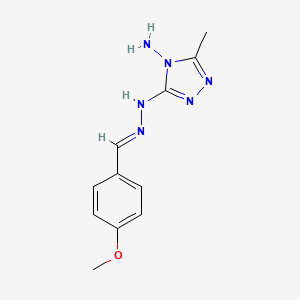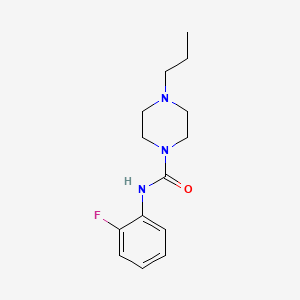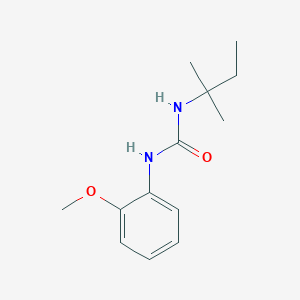
N-(1,1-dimethylpropyl)-N'-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-N'-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as 'DMPU' and is widely used as a solvent in organic synthesis. DMPU has been shown to have promising results in scientific research, particularly in the areas of drug discovery and material science.
作用機序
The mechanism of action of DMPU is not fully understood. It is believed that DMPU acts as a hydrogen bond acceptor due to its high polarity, which makes it an effective solvent for polar compounds. DMPU has also been shown to act as a Lewis base, which allows it to coordinate with metal ions and facilitate reactions.
Biochemical and Physiological Effects:
DMPU has been shown to have low toxicity and is considered to be relatively safe for use in scientific research. However, there is limited information available on the biochemical and physiological effects of DMPU. Studies have shown that DMPU can cause irritation to the skin and eyes, and prolonged exposure to DMPU vapor can cause respiratory irritation.
実験室実験の利点と制限
One of the main advantages of using DMPU as a solvent in lab experiments is its high solubility for a wide range of chemical compounds. DMPU is also a relatively cheap and readily available solvent. However, there are also some limitations to using DMPU. It has been shown to be incompatible with certain reagents and can cause side reactions in some reactions. Additionally, DMPU can be difficult to remove from reaction products, which can affect the purity of the final product.
将来の方向性
There are several future directions for the use of DMPU in scientific research. One potential application is in the field of drug discovery, where DMPU can be used as a solvent for the synthesis of new drug candidates. DMPU has also been shown to be an effective solvent for the preparation of metal complexes, which could have applications in catalysis and material science. Further research is needed to fully understand the mechanism of action of DMPU and its potential applications in various fields.
Conclusion:
In conclusion, DMPU is a highly polar, aprotic solvent that has gained significant attention from the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMPU have been discussed in this paper. While there are still some limitations and unknowns regarding DMPU, it is clear that this compound has a promising future in scientific research.
合成法
DMPU can be synthesized through various methods, including the reaction of N,N-dimethylpropylamine with urea and the reaction of 2-methoxyphenyl isocyanate with N,N-dimethylpropylamine. The most commonly used method for synthesizing DMPU is the reaction of N,N-dimethylpropylamine with urea in the presence of a catalyst such as phosphoric acid. This method has been shown to produce high yields of DMPU with good purity.
科学的研究の応用
DMPU has been extensively used in scientific research due to its unique properties. It is a highly polar, aprotic solvent that is capable of dissolving a wide range of chemical compounds. DMPU has been shown to be an effective solvent for the synthesis of various organic compounds, including peptides, heterocyclic compounds, and natural products. It has also been used as a solvent for the preparation of metal complexes and as a reaction medium for polymerization reactions.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-methylbutan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-13(2,3)15-12(16)14-10-8-6-7-9-11(10)17-4/h6-9H,5H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZQVRMGWSKXDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-2-{[4-hydroxy-4-(hydroxymethyl)-1-azepanyl]methyl}-4(1H)-quinolinone](/img/structure/B5299602.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5299605.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![methyl 2-[({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-2-methylpropanoate](/img/structure/B5299617.png)
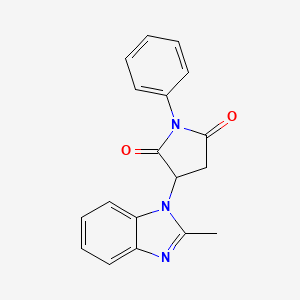
![{4-(2-chlorobenzyl)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5299626.png)
![2-(5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2-furyl)benzonitrile](/img/structure/B5299648.png)
![methyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299654.png)
![2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5299661.png)
![7-(3,4-dichlorophenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5299676.png)
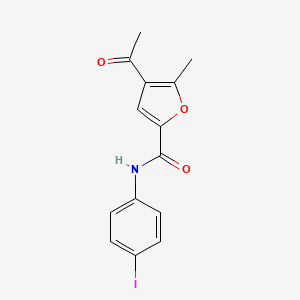
![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)
